5-(Azidomethyl)oxolan-2-one
Overview
Description
5-(Azidomethyl)oxolan-2-one is a chemical compound that has been used in various research and development applications. It is an important building block for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
Synthesis Analysis
The synthesis of azide-modified nucleosides, such as this compound, has been a focus of synthetic chemistry due to their importance in RNA and DNA functionalization . Various methods have been developed for the synthesis of nucleosides decorated with azido groups at the sugar residue or nucleobase .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azido group, which is essential for click reactions . The introduction of azido handles into oligonucleotides can be a non-trivial task, as they are easily reduced and can degrade quickly .Chemical Reactions Analysis
Azide-modified nucleosides are often used in click reactions, specifically in the copper-catalyzed azide alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide alkyne cycloaddition (SPAAC) . These reactions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .Scientific Research Applications
Organocatalytic Aerobic Alcohol Oxidation
5-(Azidomethyl)oxolan-2-one is not directly mentioned; however, studies on similar compounds reveal the potential for facilitating organocatalytic aerobic alcohol oxidation. This method offers a wide scope under mild conditions, utilizing weakly acidic, halogen-, and transition-metal-free systems. Such an approach could be relevant for synthesizing compounds with azidomethyl groups under environmentally benign conditions (Shibuya et al., 2011).
Novel Reagent for Peptide Synthesis
Research on related compounds, such as 1-oxo-1-chlorophospholane, suggests that this compound could be investigated as a novel reagent for in situ activation of amino acids in peptide bond formation. This potential application underscores its utility in streamlining peptide synthesis processes (Ramage et al., 1984).
Insights into Bonding Parameters and Magnetic Anisotropy
The study of azido ligands, including those structurally similar to this compound, provides insights into the ligand field, bonding parameters, and magnetic anisotropy in metal complexes. Such research highlights the azido ligand's role as a strong σ and π donor, impacting magnetic properties in coordination chemistry (Schweinfurth et al., 2015).
Diastereoselective Synthesis of Amino Acids
Oxazinanones, closely related to this compound, have been used for the diastereoselective synthesis of highly functionalized amino acids. This demonstrates the compound's potential in creating structurally complex and stereochemically defined amino acids, essential for pharmaceutical development and biological studies (Nguyen et al., 2012).
Antiviral and Antitumor Applications
Synthesis and biological activity studies on analogs of this compound, such as 5-(azidomethyl)-2'-deoxyuridine, reveal significant antiviral and antitumor properties. These compounds inhibit the growth of specific cancer cell lines and viruses, suggesting the azidomethyl group's critical role in medicinal chemistry (Shiau et al., 1980).
Mechanism of Action
Target of Action
Azido compounds, in general, are known to be highly reactive and can interact with various biological targets, including dna .
Mode of Action
Azido compounds are known for their reactivity towards dna, potentially leading to mutagenic effects .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (14112800) and LogP (045506), suggest that it may have reasonable bioavailability .
Result of Action
Azido impurities in pharmaceuticals are known to pose a risk of carcinogenicity to humans due to their potential mutagenic effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(Azidomethyl)oxolan-2-one are not fully understood due to the limited available research. Azide groups, like the one present in this compound, are known to be highly reactive and can participate in various biochemical reactions . They can interact with a variety of enzymes, proteins, and other biomolecules, often forming covalent bonds through click chemistry reactions .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Azide-containing compounds are known to have various effects on cells. For instance, azide-modified nucleosides have been used for RNA and DNA functionalization . The azide group can react with alkynes present in biomolecules, leading to changes in cellular processes .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-studied. Azide groups are known to participate in click chemistry reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The specific metabolic pathways involving this compound are not known. Azide-containing compounds can participate in various metabolic pathways, often acting as inhibitors or activators of enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. Azide-containing compounds can be transported and distributed within cells through various mechanisms .
Subcellular Localization
The subcellular localization of this compound is not known. Azide-containing compounds can be localized in various subcellular compartments, depending on their chemical properties and interactions with other biomolecules .
Properties
IUPAC Name |
5-(azidomethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYWNFHYZLDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540150 | |
Record name | 5-(Azidomethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179532-81-1 | |
Record name | 5-(Azidomethyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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